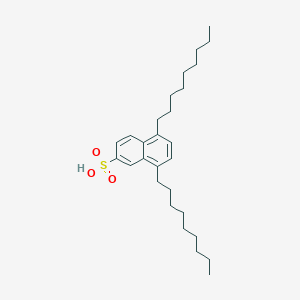
5,8-Dinonylnaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dinonylnaphthalene-2-sulfonic acid is an organic compound belonging to the class of aryl sulfonic acids. It is characterized by the presence of two nonyl groups attached to the naphthalene ring and a sulfonic acid group at the 2-position. This compound is known for its low water solubility, moderate skin irritant properties, and strong eye irritant properties . It is primarily used as an additive in industrial lubricants, greases, cutting fluids, industrial coatings, and corrosion inhibitors .
Méthodes De Préparation
5,8-Dinonylnaphthalene-2-sulfonic acid is synthesized through a multi-step process:
Alkylation: Naphthalene reacts with nonene in the presence of aluminum chloride as a catalyst to form dinonylnaphthalene.
Purification: The sulfonation by-products, such as dinonylnaphthalene disulfonic acid, are removed by solvent extraction.
Analyse Des Réactions Chimiques
5,8-Dinonylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,8-Dinonylnaphthalene-2-sulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,8-Dinonylnaphthalene-2-sulfonic acid involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate and transport various substances, making the compound an effective phase-transfer catalyst . The sulfonic acid group interacts with polar molecules, while the nonyl groups provide hydrophobic interactions, facilitating the transfer of substances across different phases.
Comparaison Avec Des Composés Similaires
5,8-Dinonylnaphthalene-2-sulfonic acid is unique due to its specific structure and properties. Similar compounds include:
1,5-Dinonylnaphthalene-4-sulfonic acid: Another isomer with different placement of the sulfonic acid group.
2,6-Dinonylnaphthalene-4-sulfonic acid: Another isomer with different placement of the sulfonic acid group.
Dinonylnaphthalene disulfonic acid: A water-soluble by-product of the sulfonation process.
These similar compounds share some properties but differ in their specific applications and behavior in various chemical reactions.
Propriétés
Numéro CAS |
149537-98-4 |
|---|---|
Formule moléculaire |
C28H44O3S |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
5,8-di(nonyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-17-24-19-20-25(18-16-14-12-10-8-6-4-2)28-23-26(32(29,30)31)21-22-27(24)28/h19-23H,3-18H2,1-2H3,(H,29,30,31) |
Clé InChI |
XYDSNQKUHCTLGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C2C=CC(=CC2=C(C=C1)CCCCCCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


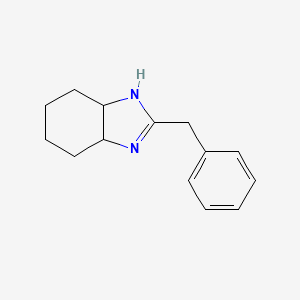

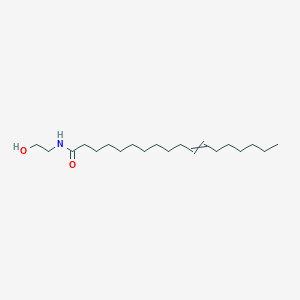
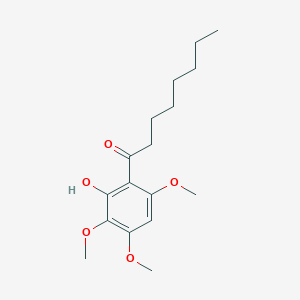
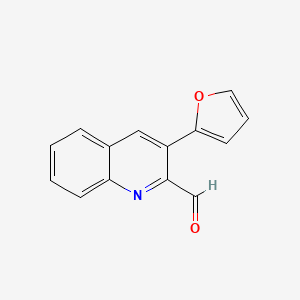
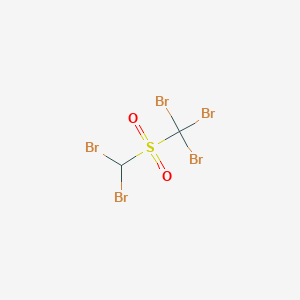
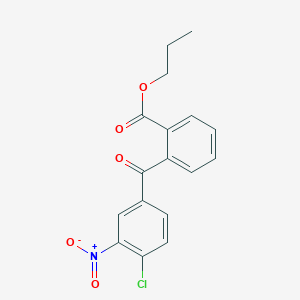


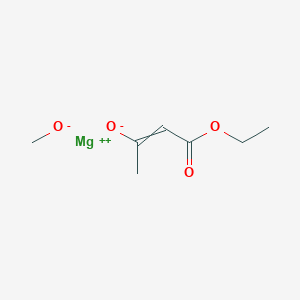
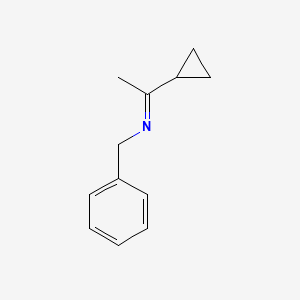
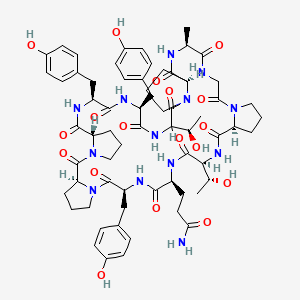
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
